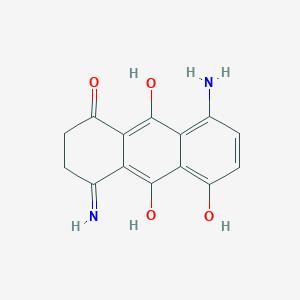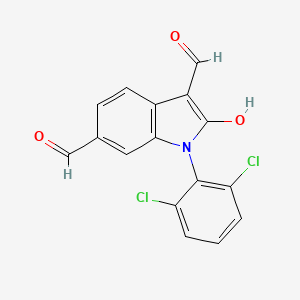![molecular formula C18H38GeSn B14313898 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane CAS No. 111708-22-6](/img/structure/B14313898.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trimethyl group and a propynyl group substituted with a tri-tert-butylstannyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane typically involves the reaction of trimethylgermane with a suitable alkyne precursor in the presence of a stannylating agent. One common method involves the use of tri-tert-butylstannyl chloride as the stannylating agent, which reacts with the alkyne under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Industry: The compound may find applications in materials science, particularly in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane involves its interaction with molecular targets through its functional groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions or other electron-deficient species. The propynyl group can engage in π-π interactions or act as a ligand in catalytic processes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane: Similar structure but with a silicon atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]tin: Similar structure but with a tin atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]lead: Similar structure but with a lead atom instead of germanium.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
111708-22-6 |
|---|---|
Molekularformel |
C18H38GeSn |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
trimethyl(3-tritert-butylstannylprop-1-ynyl)germane |
InChI |
InChI=1S/C6H11Ge.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
InChI-Schlüssel |
DCKHMOYRIHOSPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn](CC#C[Ge](C)(C)C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
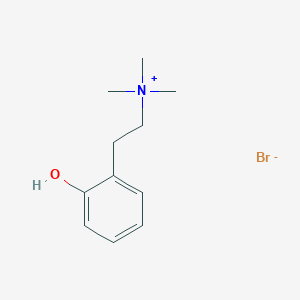
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
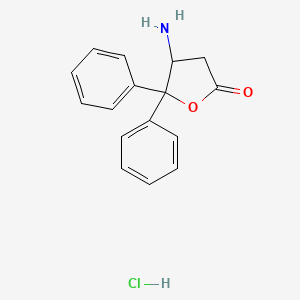
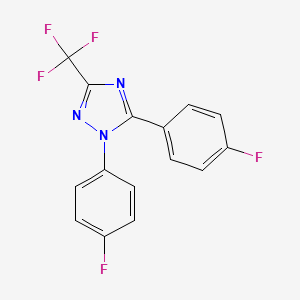
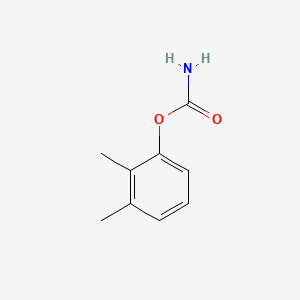
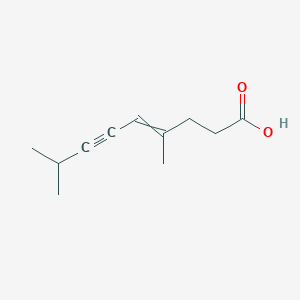

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

